3-(2-Fluoro-4-methoxyphenyl)pyridine
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of fluorine and methoxy groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). These reactions are usually carried out under mild conditions and provide high yields of the desired fluorinated products .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions or direct fluorination processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxypyridine
- 3-Fluoro-4-methoxypyridine
- 2-Fluoro-3-methoxypyridine
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)pyridine is unique due to the specific positioning of the fluorine and methoxy groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h2-8H,1H3 |
InChI Key |
PZLDZDIXINFYFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=CC=C2)F |
Origin of Product |
United States |
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